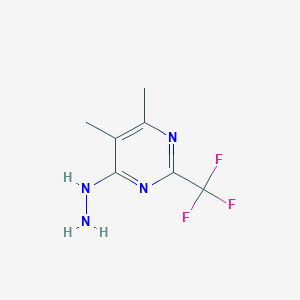

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

CAS No.: 680216-40-4

Cat. No.: VC5431756

Molecular Formula: C7H9F3N4

Molecular Weight: 206.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680216-40-4 |

|---|---|

| Molecular Formula | C7H9F3N4 |

| Molecular Weight | 206.172 |

| IUPAC Name | [5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]hydrazine |

| Standard InChI | InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14) |

| Standard InChI Key | VCIGPLAPDJQMLL-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N=C1NN)C(F)(F)F)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is C₇H₉F₃N₄, with a molecular weight of 206.17 g/mol . The structure features:

-

A pyrimidine ring (six-membered aromatic ring with two nitrogen atoms).

-

Hydrazino group (-NH-NH₂) at position 4.

-

Methyl groups (-CH₃) at positions 5 and 6.

-

Trifluoromethyl group (-CF₃) at position 2.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves chlorination followed by hydrazinolysis, as described in patents for structurally related pyrimidines .

Example Protocol (Adapted from CN104945331A) :

-

Chlorination:

-

Hydrazinolysis:

Optimization Parameters:

Biological and Pharmaceutical Applications

Antimicrobial Activity

Pyrimidine derivatives with hydrazino groups exhibit broad-spectrum antimicrobial properties . For example:

-

Analogous compounds (e.g., 2-hydrazino-4-trifluoromethylpyrimidine) show MIC values of 0.25–1 μg/mL against Staphylococcus aureus and Escherichia coli .

-

The trifluoromethyl group enhances membrane permeability, while the hydrazino moiety chelates metal ions critical for microbial enzymes .

Structure-Activity Relationship (SAR):

-

Methyl groups at positions 5 and 6 improve metabolic stability .

-

Trifluoromethyl substitution enhances electronegativity, boosting target binding .

| Supplier | Purity | Price (1g) | Location |

|---|---|---|---|

| Atomax Chemicals | >95% | $63.00 | China |

| Apollo Scientific | >95% | $219.00 | United Kingdom |

| TCI America | >98% | $63.00 | USA/Japan |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume